molecular formula C23H23N3O2 B11112875 1,3-Bis(3-methylphenyl)-2-(4-nitrophenyl)imidazolidine

1,3-Bis(3-methylphenyl)-2-(4-nitrophenyl)imidazolidine

Cat. No.: B11112875
M. Wt: 373.4 g/mol
InChI Key: NKNVDKCGBBZOKZ-UHFFFAOYSA-N
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Description

1,3-Bis(3-methylphenyl)-2-(4-nitrophenyl)imidazolidine is a synthetic organic compound that belongs to the class of imidazolidines These compounds are characterized by a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(3-methylphenyl)-2-(4-nitrophenyl)imidazolidine typically involves the reaction of appropriate aniline derivatives with formaldehyde and a nitrobenzene derivative under acidic or basic conditions. The reaction may proceed through a condensation mechanism, forming the imidazolidine ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(3-methylphenyl)-2-(4-nitrophenyl)imidazolidine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Halogenating agents or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitrophenyl group may yield aniline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: May serve as a precursor for pharmaceutical compounds.

    Industry: Applications in materials science, such as the development of polymers or coatings.

Mechanism of Action

The mechanism of action for 1,3-Bis(3-methylphenyl)-2-(4-nitrophenyl)imidazolidine would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various pathways. The presence of the nitrophenyl group suggests potential interactions with electron-rich sites.

Comparison with Similar Compounds

Similar Compounds

    1,3-Diphenylimidazolidine: Lacks the nitrophenyl group, leading to different reactivity and applications.

    1,3-Bis(4-methylphenyl)imidazolidine: Similar structure but different substitution pattern, affecting its properties.

Properties

Molecular Formula

C23H23N3O2

Molecular Weight

373.4 g/mol

IUPAC Name

1,3-bis(3-methylphenyl)-2-(4-nitrophenyl)imidazolidine

InChI

InChI=1S/C23H23N3O2/c1-17-5-3-7-21(15-17)24-13-14-25(22-8-4-6-18(2)16-22)23(24)19-9-11-20(12-10-19)26(27)28/h3-12,15-16,23H,13-14H2,1-2H3

InChI Key

NKNVDKCGBBZOKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(C2C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC(=C4)C

Origin of Product

United States

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